molecular formula C23H20BrN3O B3827367 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B3827367
M. Wt: 434.3 g/mol
InChI Key: QJDURQLNSFIAFZ-AFUMVMLFSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetic acid with an appropriate hydrazide derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KCN in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. The pathways involved may include the induction of apoptosis or the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • 1-(4-bromonaphthalen-1-yl)ethanone
  • 2-[(4-bromonaphthalen-1-yl)oxy]acetohydrazide

Uniqueness

Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide is unique due to its combination of a bromonaphthalene moiety and an indole derivative. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O/c1-15-20(19-9-5-6-10-22(19)27(15)2)14-25-26-23(28)13-16-11-12-21(24)18-8-4-3-7-17(16)18/h3-12,14H,13H2,1-2H3,(H,26,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDURQLNSFIAFZ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide
Reactant of Route 3
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide
Reactant of Route 4
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide
Reactant of Route 6
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide

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